5-Ethynylnicotinonitrile
Overview
Description
5-Ethynylnicotinonitrile is a chemical compound belonging to the class of nicotinonitriles. It is characterized by a yellowish crystalline solid form and is soluble in organic solvents. This compound has garnered significant attention in scientific research due to its potential biological and industrial applications.
Mechanism of Action
Target of Action
It’s known that nitrile-containing pharmaceuticals can enhance binding affinity to their targets
Mode of Action
Nitrile-containing pharmaceuticals are known to improve the pharmacokinetic profile of parent drugs and reduce drug resistance . The specific interaction of 5-Ethynylnicotinonitrile with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Nitrile-containing pharmaceuticals are known to have a broad range of clinical applications, suggesting they may interact with multiple biochemical pathways
Pharmacokinetics
Nitrile-containing pharmaceuticals are known to improve the pharmacokinetic profile of parent drugs . More research is needed to outline the specific ADME properties of this compound and their impact on bioavailability.
Result of Action
As a nitrile-containing compound, it’s known to enhance binding affinity to its targets, improve the pharmacokinetic profile of parent drugs, and reduce drug resistance . The specific results of this compound’s action require further investigation.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethynylnicotinonitrile typically involves the reaction of 5-bromonicotinonitrile with ethynylmagnesium bromide under controlled conditions. The reaction is carried out in an anhydrous environment to prevent any side reactions. The product is then purified through recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves bulk manufacturing and sourcing of raw materials, followed by controlled reactions in industrial reactors. The final product is purified and tested for quality before being packaged for distribution .
Chemical Reactions Analysis
Types of Reactions: 5-Ethynylnicotinonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo substitution reactions where the ethynyl group is replaced by other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles under basic conditions.
Major Products Formed:
Oxidation: Formation of oxides.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted nicotinonitriles.
Scientific Research Applications
5-Ethynylnicotinonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Nicotinonitrile (3-cyanopyridine): A precursor to vitamin niacin and used in the synthesis of various pharmaceuticals.
Furo[2,3-b]pyridine derivatives: Known for their cytotoxic activity against tumor cell lines.
Uniqueness: 5-Ethynylnicotinonitrile stands out due to its unique ethynyl group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
5-ethynylpyridine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2/c1-2-7-3-8(4-9)6-10-5-7/h1,3,5-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHGKLLLDELXBOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CN=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.